5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one

Medicinal chemistry Physicochemical profiling Ligand design

5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one (CAS 651029-48-0) is a synthetic small-molecule member of the isoquinolin-1(2H)-one class, characterized by a 5-hydroxy substitution and a 4-(4-morpholinomethylphenyl) group. Its molecular formula is C20H20N2O3 with a molecular weight of 336.4 g/mol, and it possesses 2 hydrogen bond donors, 4 hydrogen bond acceptors, a topological polar surface area of 61.8 Ų, and a computed XLogP3-AA of 1.6.

Molecular Formula C20H20N2O3
Molecular Weight 336.4 g/mol
CAS No. 651029-48-0
Cat. No. B12881155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one
CAS651029-48-0
Molecular FormulaC20H20N2O3
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC=C(C=C2)C3=CNC(=O)C4=C3C(=CC=C4)O
InChIInChI=1S/C20H20N2O3/c23-18-3-1-2-16-19(18)17(12-21-20(16)24)15-6-4-14(5-7-15)13-22-8-10-25-11-9-22/h1-7,12,23H,8-11,13H2,(H,21,24)
InChIKeyMLPJVSJZDCQKDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one (CAS 651029-48-0): Core Identity for Informed Procurement


5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one (CAS 651029-48-0) is a synthetic small-molecule member of the isoquinolin-1(2H)-one class, characterized by a 5-hydroxy substitution and a 4-(4-morpholinomethylphenyl) group [1]. Its molecular formula is C20H20N2O3 with a molecular weight of 336.4 g/mol, and it possesses 2 hydrogen bond donors, 4 hydrogen bond acceptors, a topological polar surface area of 61.8 Ų, and a computed XLogP3-AA of 1.6 [1]. The compound is primarily supplied as a research chemical with typical purities of 95–97% .

1
Hydrogen-bond network profiling for target binding pocket mapping
2
Isoquinolinone-based kinase or nuclear receptor SAR studies
3
Physicochemical property benchmarking with balanced XLogP and TPSA profile

Why 5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one Cannot Be Replaced by a Generic Isoquinolinone


Within the isoquinolin-1(2H)-one family, biological activity is exquisitely sensitive to both the nature and position of aryl substituents and the presence of hydrogen-bonding motifs [1]. The 5-hydroxy group and the morpholinomethylphenyl moiety at position 4 are not inert structural features; they critically influence molecular recognition, solubility, and target engagement profiles. Simple 4-phenyl or 4-alkyl isoquinolinones lack the morpholine-mediated basic nitrogen and the hydrogen-bond donor/acceptor network of the target compound, which can lead to profoundly different binding kinetics and cellular activity [1]. Generic substitution therefore risks not only loss of potency but also alteration of selectivity and physicochemical properties.

5-OH Loss
Removing the 5-hydroxy group alters the hydrogen-bond donor/acceptor network, which may shift target engagement and binding enthalpy
Morpholine Absence
Simple 4-phenyl or 4-alkyl analogues lack the morpholine basic nitrogen and polarity, risking altered selectivity and cellular activity
H-Bond Profile
The 2 HBD / 4 HBA profile is specific to this substitution pattern; generic isoquinolinones may not reproduce this recognition profile

Quantitative Differentiation Evidence for 5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one (CAS 651029-48-0) Against Analogues


Hydrogen Bond Donor/Acceptor Profile vs. 4-Phenylisoquinolin-1(2H)-one

The target compound provides 2 hydrogen bond donors (5-OH and lactam NH) and 4 hydrogen bond acceptors (lactam carbonyl, morpholine oxygen, morpholine nitrogen, and phenolic oxygen) versus 1 donor and 1 acceptor for the unsubstituted 4-phenylisoquinolin-1(2H)-one [1]. This difference in H-bond capacity directly impacts aqueous solubility and target binding enthalpy.

H-Bond Profile
Class-level
Target: HBD 2, HBA 4
vs 4-Phenyl: HBD 1, HBA 1
Supports H-bond-dependent target engagement review
Computed by Cactvs; may influence solubility and binding enthalpy
Medicinal chemistry Physicochemical profiling Ligand design

Lipophilicity (XLogP3-AA) Differentiates Target from Highly Lipophilic 4-Arylisoquinolinones

The computed XLogP3-AA of 1.6 for the target compound falls within the optimal range for oral drug-likeness (1–3), while many 4-biphenyl or 4-naphthyl isoquinolinone analogues exhibit XLogP values >3.5 [1]. This moderate lipophilicity is driven by the morpholinomethyl group, which introduces polarity without excessive hydrophilicity.

Lipophilicity
Class-level
XLogP3-AA = 1.6
Favorable drug-like range; may support solubility and reduced off-target binding
≥1.9 log units more hydrophilic than 4-biphenyl analogues
Drug-likeness Lipophilicity ADME prediction

Topological Polar Surface Area (TPSA) as a Predictor of Membrane Permeability vs. Unsubstituted Analogues

The target compound has a TPSA of 61.8 Ų, compared to approximately 29–35 Ų for 4-phenylisoquinolin-1(2H)-one analogues lacking the morpholinomethyl and 5-hydroxy groups [1]. TPSA values below 60–70 Ų are generally associated with good intestinal absorption, while values below 90 Ų correlate with CNS penetration potential.

Polar Surface Area
Class-level
TPSA = 61.8 Ų
Supports oral absorption and membrane permeability review
Within favorable range; 27–33 Ų above unsubstituted analogues
Membrane permeability ADME CNS drug design

Class-Level Evidence: Isoquinolin-1(2H)-ones with Morpholinomethyl Substituents Exhibit Enhanced Cytotoxicity via Multi-Target Mechanisms

In structurally related 1-phenylpyrrolo[2,1-a]isoquinoline systems, a morpholinomethyl Mannich base analogue (8c) demonstrated IC50 < 20 µM against multiple tumor cell lines and inhibited P-gp and MRP1 efflux pumps with IC50 values of 0.45 µM and 12.1 µM, respectively [1]. While not a direct measurement on the target compound, this establishes a class-level precedent that morpholinomethyl substitution on isoquinoline-related cores confers dual cytotoxic and MDR-reversal activity not observed with simple aryl or alkyl substituents.

MDR Pump Context
Class-level
Structural analog: P-gp IC50 0.45 µM, MRP1 IC50 12.1 µM
Supports MDR-related pathway research context
Class-level inference; target-specific validation required
Anticancer Multidrug resistance P-glycoprotein inhibition

Optimal Procurement Scenarios for 5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one (CAS 651029-48-0)


Structure-Activity Relationship (SAR) Studies on Isoquinolinone-Based Kinase or Nuclear Receptor Inhibitors

The combination of a 5-hydroxy group (capable of donating and accepting hydrogen bonds) and a 4-morpholinomethylphenyl substituent (introducing a basic nitrogen for potential salt-bridge interactions) makes this compound an ideal probe for mapping hydrogen-bonding and electrostatic requirements in target binding pockets. Based on the class-level evidence that isoquinolinones inhibit SF-1 transcriptional activity [1], this scaffold is suitable for programs targeting nuclear receptors or kinases where 4-aryl substitution patterns critically modulate potency.

Multidrug Resistance (MDR) Reversal Agent Development

Given the class-level precedent that morpholinomethyl-substituted isoquinoline analogues inhibit P-glycoprotein (P-gp) with sub-micromolar IC50 values [1], this compound is a rational starting point for designing dual-action anticancer agents that simultaneously exert cytotoxicity and reverse MDR. Procurement of this specific analogue, rather than a generic 4-arylisoquinolinone, preserves the morpholine pharmacophore essential for efflux pump inhibition.

Physicochemical Property Benchmarking for CNS or Oral Drug Discovery Programs

With a computed XLogP3-AA of 1.6 and TPSA of 61.8 Ų [1], this compound occupies a favorable drug-like property space often targeted in CNS and oral drug discovery. It can serve as a reference standard for calibrating in silico models or as a starting scaffold where balanced solubility-permeability profiles are required, differentiating it from more lipophilic 4-biphenyl or 4-naphthyl isoquinolinone analogues.

Chemical Biology Probe for p53-MDM2 or PARP/Tankyrase Inhibition Studies

The isoquinolin-1(2H)-one core has been validated as a privileged scaffold for inhibiting protein-protein interactions (p53-MDM2) and PARP superfamily enzymes (TNKS1/2) [1]. The specific substitution pattern of this compound—5-hydroxy and 4-morpholinomethylphenyl—provides distinct hydrogen-bonding and basic amine functionality compared to the 3-aryl-5-substituted analogues commonly reported in the tankyrase literature, enabling exploration of uncharted chemical space in these target families.

Application
Selection Property
Validation Focus
Kinase / Nuclear Receptor SAR
H-bond donor/acceptor profile with morpholine basic nitrogen
Target binding pocket electrostatic and H-bond mapping
MDR-Related Pathway Research
Morpholine-dependent pharmacophore context
P-gp and MRP1 efflux pump inhibition endpoints
Oral / CNS Drug Discovery Benchmarking
Balanced XLogP (1.6) and TPSA (61.8 Ų) profile
In silico model calibration and permeability-solubility profiling
p53-MDM2 / PARP-Tankyrase Research
Isoquinolinone scaffold with 5-OH and morpholinomethyl groups
Unexplored chemical space mapping in protein-protein interaction studies
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